2-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-11-16(2)13-19(12-15)25-22(26)24(14-17-7-9-18(23)10-8-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPYFOLEUAOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 899949-74-7) belongs to the benzothiadiazine class of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 410.5 g/mol . The structure includes a benzothiadiazine core that is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds in the benzothiadiazine family exhibit a variety of biological activities including:
- Anticonvulsant Effects : Some derivatives have shown promise as anti-epileptic agents.
- Neuroprotective Properties : They may protect against neuronal damage in various models of neurodegeneration.
- Antimicrobial Activity : Certain structural modifications can enhance antibacterial properties.
The mechanisms by which this compound exerts its biological effects include:
- Modulation of Neurotransmitter Systems : The compound may influence levels of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), contributing to its anticonvulsant effects.
- Oxidative Stress Reduction : It has been shown to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative damage.
- Receptor Interaction : The compound may interact with specific receptors involved in neurological processes.
Research Findings and Case Studies
Recent studies have highlighted the potential applications of this compound in treating neurological disorders. For instance:
- A study demonstrated that related compounds improved seizure control in animal models through neurochemical profiling that indicated alterations in neurotransmitter levels and oxidative stress markers .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticonvulsant | Modulates neurotransmitter levels | |
| Neuroprotective | Reduces oxidative stress | |
| Antimicrobial | Enhances antibacterial properties |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzothiadiazine derivatives.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Chloro-3-methyl-4H-benzothiadiazine 1,1-dioxide | Chlorine substitution at position 7 | Enhanced receptor activity |
| 3-Amino-7-fluoro-4H-benzothiadiazine 1,1-dioxide | Amino group at position 3 | Antimicrobial activity |
| 6-Methyl-2H-benzothiadiazine 1,1-dioxide | Methyl group at position 6 | Potential anti-inflammatory effects |
Q & A
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 3,5-dimethylphenyl group will show distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water) to resolve impurities .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected ~410–420 g/mol) via electrospray ionization (ESI-MS) in positive ion mode .
- X-ray Crystallography: Resolve crystal structure to validate the thiadiazine ring conformation and sulfone group geometry .
Basic: What are the pharmacological targets of benzothiadiazine derivatives?
Methodological Answer:
Benzothiadiazines commonly target:
- Ion Channels: Use patch-clamp assays to evaluate modulation of potassium or calcium channels.
- Enzymes: Screen for inhibitory activity against cyclooxygenase (COX) or phosphodiesterases via fluorometric assays .
- Cellular Models: Test anti-inflammatory or anticancer effects in RAW 264.7 macrophages or HeLa cells using ELISA or MTT assays. Dose-response curves (0.1–100 µM) and IC50 calculations are critical .
Advanced: How can researchers assess environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 3–9) at 25–50°C. Monitor degradation via LC-MS and identify hydrolytic products (e.g., sulfonic acid derivatives) .
- Photolysis: Expose to UV light (254 nm) in aqueous/organic solvents. Use quantum yield calculations to predict environmental persistence .
- Biodegradation: Inoculate with soil microorganisms and measure residual compound via GC-MS. Track metabolite formation (e.g., demethylated or defluorinated products) .
Table 1: Key Experimental Parameters for Environmental Fate Studies
| Parameter | Conditions | Analytical Tool |
|---|---|---|
| Hydrolysis pH | 3, 7, 9 | LC-MS |
| Temperature | 25°C, 40°C | NMR |
| Light Exposure | UV (254 nm, 24–72 h) | Photoreactor + HPLC |
Advanced: How to design synthetic routes for introducing the 4-fluorobenzyl group?
Methodological Answer:
- Nucleophilic Substitution: React a benzothiadiazine precursor with 4-fluorobenzyl bromide under basic conditions (e.g., K2CO3 in DMF). Monitor reaction progress via TLC .
- Cross-Coupling: Use Suzuki-Miyaura coupling with a fluorobenzyl boronic ester and Pd(PPh3)4 catalyst. Optimize solvent (toluene/ethanol) and temperature (80–100°C) .
- Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 for ion channels) and serum-free media to minimize variability .
- Purity Verification: Reanalyze batch purity via HPLC and exclude samples with impurities >2% .
- Statistical Analysis: Apply ANOVA or mixed-effects models to account for inter-lab variability. Use Bayesian meta-analysis to weight high-quality studies .
Basic: How do structural features influence solubility and bioavailability?
Methodological Answer:
- Lipophilicity: Calculate logP (e.g., ~3.5) to predict membrane permeability. The 4-fluorobenzyl group increases logP, while the sulfone enhances aqueous solubility .
- Solubility Assays: Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers .
- Salt Formation: Improve solubility by synthesizing sodium or hydrochloride salts. Characterize via DSC and powder XRD .
Advanced: What computational methods predict target binding affinity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with COX-2 or Kv1.3 channels. Validate with molecular dynamics simulations (NAMD/GROMACS) .
- QSAR Models: Train models on benzothiadiazine derivatives’ IC50 data. Descriptors include topological polar surface area (TPSA) and H-bond acceptor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
